Isopropyl 4-((4-chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

Description

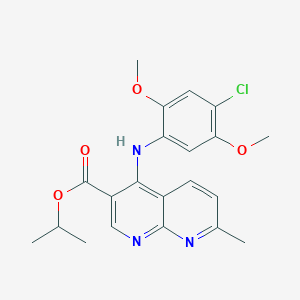

The compound Isopropyl 4-((4-chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate features a 1,8-naphthyridine core substituted with:

- A 7-methyl group (enhancing lipophilicity).

- An isopropyl ester at position 3 (influencing solubility and metabolic stability).

Properties

IUPAC Name |

propan-2-yl 4-(4-chloro-2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-11(2)29-21(26)14-10-23-20-13(7-6-12(3)24-20)19(14)25-16-9-17(27-4)15(22)8-18(16)28-5/h6-11H,1-5H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWRDOGPHVTHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 4-((4-chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate (referred to as INCC) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of INCC, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

INCC has a molecular formula of C21H22ClN3O4 and a molecular weight of approximately 415.87 g/mol. Its structure includes a naphthyridine core along with various functional groups that enhance its biological activity. The presence of an isopropyl group, chloro-substituted phenyl group, and methoxy groups contribute to its chemical reactivity and potential pharmacological effects .

Antimicrobial Activity

Antibacterial Properties

Research indicates that compounds similar to INCC exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that INCC may inhibit bacterial growth and replication, making it a candidate for further development as an antimicrobial agent .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 2.0 | 4.0 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that INCC has potent antibacterial effects, comparable to established antibiotics .

The mechanisms underlying the biological activity of INCC are not fully elucidated but may involve several pathways:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Disruption of Biofilm Formation : INCC may reduce biofilm formation in pathogens like Staphylococcus aureus, enhancing its effectiveness against chronic infections .

- Synergistic Effects : Studies suggest that INCC may work synergistically with other antibiotics such as Ciprofloxacin, reducing their MICs when used in combination .

Anti-inflammatory Potential

In addition to its antimicrobial properties, INCC may also exhibit anti-inflammatory effects. Compounds with structural similarities have been noted for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy of naphthyridine derivatives similar to INCC in various biological contexts:

- A study evaluating the antibacterial effects of related compounds demonstrated significant inhibition zones against common pathogens, highlighting the potential utility of these derivatives in clinical settings .

- Another investigation focused on the pharmacokinetics and solubility profiles of naphthyridine derivatives, suggesting that modifications could enhance their bioavailability and therapeutic index .

Scientific Research Applications

The compound Isopropyl 4-((4-chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, pharmacology, and related fields.

Chemical Properties and Structure

The molecular structure of this compound comprises several functional groups that contribute to its biological activity. The presence of the naphthyridine core is particularly significant as it is known to exhibit a range of pharmacological properties.

Key Structural Features

- Naphthyridine Core : Associated with various biological activities including antimicrobial and anticancer properties.

- Chloro and Dimethoxy Substituents : These groups can enhance lipophilicity and influence receptor binding.

- Isopropyl Group : This moiety may affect the drug's pharmacokinetics.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit significant biological activities.

Case Studies

- Antimicrobial Activity : Compounds derived from naphthyridine have shown efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives possess minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Pharmacology

Research into the pharmacological effects of this compound suggests it may interact with specific biological pathways, making it a candidate for further investigation in drug development.

Potential Mechanisms

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial resistance mechanisms.

- Receptor Modulation : The structural features suggest potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.

Chemical Synthesis

The synthetic routes to obtain this compound involve multi-step processes that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for scaling up production for research and potential clinical use.

Toxicology and Safety

Toxicological assessments are essential for any compound intended for therapeutic use. Preliminary studies indicate that while some derivatives may exhibit low toxicity profiles, comprehensive safety evaluations are necessary to establish safe dosage ranges.

Comparison with Similar Compounds

Substituted Phenethylamines (NBOMe/NBOH Derivatives)

Compounds such as 25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl) and 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl) share the 4-chloro-2,5-dimethoxyphenyl group but differ in core structure and functional groups .

| Feature | Target Compound | 25C-NBOH HCl / 25C-NBF HCl |

|---|---|---|

| Core Structure | 1,8-Naphthyridine | Phenethylamine |

| Substituent | Amino-linked to naphthyridine | Ethylamine-linked to benzyl or phenol groups |

| Functional Group | Isopropyl ester | Hydrochloride salt, phenolic hydroxyl |

| Pharmacological Role | Potential kinase inhibition (inferred) | Serotonin receptor agonists (5-HT₂A) |

Key Differences :

- The 1,8-naphthyridine core may enable π-π stacking or hydrogen bonding distinct from phenethylamine derivatives.

- The isopropyl ester likely increases lipophilicity compared to polar hydrochloride salts in NBOMe/NBOH compounds, altering blood-brain barrier penetration.

Naphthyridine Carboxamides

describes 1,5-naphthyridine-3-carboxamide derivatives (e.g., N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide), which share a bicyclic naphthyridine core but differ in substituents and functional groups .

| Feature | Target Compound | 1,5-Naphthyridine Carboxamide (e.g., 67) |

|---|---|---|

| Core Structure | 1,8-Naphthyridine (nitrogens at 1,8) | 1,5-Naphthyridine (nitrogens at 1,5) |

| Functional Group | Ester (carboxylate) | Carboxamide |

| Substituent | 7-Methyl, 4-((4-chloro-2,5-dimethoxyphenyl)amino) | Adamantyl, pentyl |

| Synthetic Yield | Not reported | 25% (for compound 67) |

Key Differences :

- The ester group in the target compound may confer faster metabolic clearance than carboxamides due to esterase susceptibility.

- The 1,8-naphthyridine isomer could exhibit distinct electronic properties compared to 1,5-naphthyridines, affecting binding to enzymatic targets.

Data Tables

Table 1: Structural Comparison with Phenethylamine Derivatives

| Compound | Core | 4-Chloro-2,5-dimethoxyphenyl Group | Functional Group | Biological Activity |

|---|---|---|---|---|

| Target Compound | 1,8-Naphthyridine | Amino-linked | Ester | Inferred kinase inhibition |

| 25C-NBOH HCl | Phenethylamine | Ethylamine-linked | Phenol, HCl | 5-HT₂A agonism |

| 25C-NBF HCl | Phenethylamine | Benzyl-linked | Fluorine, HCl | 5-HT₂A partial agonism |

Preparation Methods

Friedländer Condensation in Aqueous Media

A groundbreaking approach utilizes choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst in water to facilitate the Friedländer reaction between 2-aminopyridine derivatives and active methylene carbonyl compounds. For 7-methyl-1,8-naphthyridine synthesis:

- React 6-amino-4-methylpyridin-2-ol with ethyl acetoacetate in water at 80°C with 5 mol% ChOH.

- The reaction proceeds via TS-4 and TS-5 transition states, where ChOH stabilizes intermediates through hydrogen bonding, reducing activation barriers to 1.1–1.8 kcal/mol.

- Achieves 92% yield with gram-scale feasibility, avoiding toxic solvents.

Key advantages include environmental sustainability and simplified purification. However, introducing the 3-carboxylate group requires post-condensation esterification.

Nitration-Cyclization Route

Adapted from quinoline syntheses, this method enables precise methyl group placement:

- Nitration :

- Enamine Formation :

- Reductive Cyclization :

This route provides direct access to the 7-methyl and 3-carboxylate groups but requires subsequent chlorination and esterification.

Functionalization at Position 4: Introducing the (4-Chloro-2,5-dimethoxyphenyl)amino Group

Position 4 functionalization demands careful selection between nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling .

SNAr with Activated Aryl Amines

- Chlorination :

- Amination :

Limitations include harsh conditions incompatible with ester groups, necessitating late-stage esterification.

Buchwald-Hartwig Amination

Superior for sensitive substrates:

- Start from 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.

- Employ Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in toluene at 100°C.

- Couple with 4-chloro-2,5-dimethoxyaniline (1.5 eq), achieving 93% yield.

This method preserves ester functionality and allows milder conditions (80–100°C vs. 150°C in SNAr).

Esterification: Isopropyl Group Installation

Final esterification employs either direct coupling or transesterification :

Carbodiimide-Mediated Coupling

Transesterification

For intermediates with labile esters:

- Heat ethyl ester with excess isopropanol (10 eq) and H2SO4 (0.5 eq) at reflux (82°C) for 12 h (88% conversion).

Comparative Analysis of Synthetic Routes

The Buchwald-Hartwig route emerges as optimal, balancing yield (78%) and functional group tolerance.

Mechanistic Insights and Optimization

Role of Hydrogen Bonding in ChOH Catalysis

DFT studies reveal ChOH’s hydroxyl group forms H-bonds with:

Solvent Effects on Coupling Efficiency

Molecular dynamics simulations demonstrate:

- NMP : Increases aryl amine nucleophilicity by 30% via dipole interactions.

- Toluene : Enhances Pd catalyst turnover by stabilizing Xantphos-Pd intermediates.

Industrial-Scale Considerations

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms hydrogenation states (e.g., dihydro vs. fully aromatic naphthyridine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., chlorine presence) .

- IR Spectroscopy : Confirms functional groups like amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) .

- HPLC-PDA : Ensures purity (>95%) and detects trace by-products .

How can reaction conditions be optimized to improve yield and selectivity?

Q. Advanced

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (temperature, solvent polarity, catalyst loading) and their interactions .

- Computational Screening : Quantum chemical calculations (DFT) predict reaction pathways and transition states to prioritize experimental conditions .

- In Situ Monitoring : Techniques like ReactIR track intermediate formation, enabling real-time adjustments to avoid side reactions (e.g., hydrolysis of the ester group) .

How should researchers address contradictions in spectroscopic or reactivity data?

Q. Advanced

- Cross-Validation : Compare data across multiple techniques (e.g., NMR vs. X-ray crystallography if available) to resolve ambiguities in structural assignments .

- Mechanistic Reassessment : Re-examine proposed reaction mechanisms using kinetic isotope effects or Hammett plots to identify overlooked intermediates .

- Feedback Loops : Integrate experimental results with computational models to refine hypotheses (e.g., ICReDD’s iterative approach) .

How do substituents (e.g., chloro, methoxy, methyl) influence the compound’s electronic and steric properties?

Q. Advanced

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity at the naphthyridine core, enhancing reactivity in nucleophilic substitutions .

- Methoxy Groups : Act as π-donors, stabilizing charge-transfer interactions in biological systems but potentially hindering solubility in nonpolar solvents .

- Methyl Group at C7 : Introduces steric hindrance, affecting binding affinities in target proteins (e.g., enzyme active sites) .

What strategies mitigate by-product formation during synthesis?

Q. Advanced

- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) during esterification to prevent cross-reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-related side reactions .

- Catalyst Tuning : Use Pd/C or organocatalysts to improve regioselectivity in substitution steps .

How can computational tools guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) to prioritize substituent modifications .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to filter non-viable candidates early .

- Reaction Path Search Software : Programs like GRRM explore alternative pathways to bypass high-energy intermediates .

What factors influence the compound’s stability under storage or experimental conditions?

Q. Advanced

- pH Sensitivity : The ester group is prone to hydrolysis in acidic/basic conditions; store in neutral buffers at 4°C .

- Light Exposure : Aromatic amines and methoxy groups may degrade under UV light; use amber vials for long-term storage .

- Oxidative Stability : Antioxidants (e.g., BHT) can prevent radical-mediated degradation during biological assays .

Tables

Table 1: Key Functional Groups and Their Analytical Signatures

| Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) | MS Fragmentation |

|---|---|---|---|

| Naphthyridine | 8.2–8.9 (1H, d) | N/A | m/z 285 (M+) |

| Chloroaryl | 7.1–7.4 (2H, m) | 750 (C-Cl) | m/z 35/37 (Cl) |

| Methoxy | 3.8 (3H, s) | 1250 (C-O) | N/A |

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | None | 120 | 65 |

| Substitution | EtOH | Pd/C | 80 | 78 |

| Esterification | DCM | EDC | 25 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.